molecular formula C18H16N2O4 B13824357 N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide

N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide

Cat. No.: B13824357
M. Wt: 324.3 g/mol
InChI Key: XOEQKAJRBLGDSL-YBFXNURJSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology

Preparation Methods

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1-benzofuran-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Chemical Reactions Analysis

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The azomethine group (–NHN=CH–) in the compound plays a crucial role in its reactivity and interaction with metal ions .

Comparison with Similar Compounds

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-2-23-16-9-12(7-8-14(16)21)11-19-20-18(22)17-10-13-5-3-4-6-15(13)24-17/h3-11,21H,2H2,1H3,(H,20,22)/b19-11+

InChI Key

XOEQKAJRBLGDSL-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3O2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)O

Origin of Product

United States

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